molecular formula C20H13BrClNO2 B2995257 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 313368-03-5

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide

Cat. No.: B2995257
CAS No.: 313368-03-5
M. Wt: 414.68
InChI Key: WCCLESANOMRKAG-UHFFFAOYSA-N
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Description

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]benzamide is a benzamide derivative characterized by a bromo-substituted aromatic ring and a 2-chlorobenzoyl moiety. Benzamides are widely studied for their diverse applications, including antimicrobial activity and crystallographic interest due to hydrogen bonding patterns . This analysis synthesizes data from structurally related compounds to infer key characteristics of the target molecule.

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrClNO2/c21-14-10-11-18(23-20(25)13-6-2-1-3-7-13)16(12-14)19(24)15-8-4-5-9-17(15)22/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCLESANOMRKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide typically involves the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can modulate neurotransmitter receptors, contributing to its anxiolytic and sedative properties .

Comparison with Similar Compounds

Discussion of Key Findings

  • Activity Predictions : The bromo and chloro substituents may synergize to improve bioactivity, though steric effects could reduce solubility compared to smaller analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) .
  • Synthetic Scalability : The use of acetonitrile as a solvent and reflux conditions aligns with industry-friendly protocols, suggesting feasible large-scale production .

Biological Activity

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide features a complex structure characterized by the presence of bromine and chlorine substituents on the aromatic rings, which are known to influence its biological properties. The compound can be represented as follows:

  • Chemical Formula : C15H12BrClNO
  • Molecular Weight : 335.62 g/mol

The biological activity of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:

  • Inhibition of Enzymes : It can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
  • Receptor Modulation : The compound may bind to various receptors, modulating their activity and influencing cellular responses.

Biological Activities

Research indicates that N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide exhibits several pharmacological activities:

  • Anti-inflammatory Activity : Studies have shown that the compound can inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
  • Antimicrobial Properties : It has demonstrated activity against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Potential : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines.

Data Table: Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokines
AntimicrobialActivity against Gram-positive bacteria
AnticancerCytotoxicity in cancer cell lines

Case Studies

  • Anti-inflammatory Studies :
    A study conducted by Zhang et al. focused on the anti-inflammatory effects of similar compounds. They found that derivatives of benzamide could significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating a potential for treating inflammatory diseases .
  • Antimicrobial Research :
    Research published in MDPI highlighted the antimicrobial activity of related benzamide derivatives against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the benzamide structure could enhance antibacterial efficacy .
  • Cytotoxicity Assays :
    A study examining the cytotoxic effects of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide on various cancer cell lines reported an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent .

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